N4,N4-Dimethyl-piperidine-1,4-diamine
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Overview
Description
N4,N4-DIMETHYLPIPERIDINE-1,4-DIAMINE is an organic compound with the molecular formula C7H17N3 It is a derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4-DIMETHYLPIPERIDINE-1,4-DIAMINE typically involves the reaction of piperidine with methylating agents under controlled conditions. One common method is the methylation of piperidine-1,4-diamine using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at room temperature .
Industrial Production Methods
In an industrial setting, the production of N4,N4-DIMETHYLPIPERIDINE-1,4-DIAMINE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N4,N4-DIMETHYLPIPERIDINE-1,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in an aprotic solvent.
Major Products Formed
Oxidation: N4,N4-Dimethylpiperidine-1,4-diamine N-oxide.
Reduction: Secondary amines with reduced nitrogen centers.
Substitution: Various N-alkylated derivatives depending on the halogenated compound used.
Scientific Research Applications
N4,N4-DIMETHYLPIPERIDINE-1,4-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimalarial and anticancer agents.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N4,N4-DIMETHYLPIPERIDINE-1,4-DIAMINE involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of enzymes involved in critical metabolic pathways. The compound’s ability to form stable complexes with metal ions also contributes to its activity in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
N4,N4-Dimethylpyridine-2,4-diamine: Similar structure but with a pyridine ring instead of a piperidine ring.
N,N-Dimethyl-1,4-phenylenediamine: Contains a phenyl ring instead of a piperidine ring.
N,N-Dimethyl-1,3-propanediamine: Similar structure but with a different carbon chain length.
Uniqueness
N4,N4-DIMETHYLPIPERIDINE-1,4-DIAMINE is unique due to its specific piperidine ring structure, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various compounds .
Properties
Molecular Formula |
C7H17N3 |
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Molecular Weight |
143.23 g/mol |
IUPAC Name |
4-N,4-N-dimethylpiperidine-1,4-diamine |
InChI |
InChI=1S/C7H17N3/c1-9(2)7-3-5-10(8)6-4-7/h7H,3-6,8H2,1-2H3 |
InChI Key |
PBDZKCTXZMAWMC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCN(CC1)N |
Origin of Product |
United States |
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